molecular formula C9H10Cl2F3N B8267884 1-(2-Chloro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

1-(2-Chloro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B8267884
M. Wt: 260.08 g/mol
InChI Key: OWCVWGVXNOYBDP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is an organic compound that features a trifluoromethyl group and a chloro substituent on a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the introduction of the trifluoromethyl group and the chloro substituent onto a phenyl ring, followed by the attachment of the ethanamine side chain. One common method involves the chlorination of a trifluoromethyl-substituted benzene derivative, followed by amination to introduce the ethanamine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of phase-transfer catalysts and optimized reaction conditions can enhance the overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its specific combination of chloro and trifluoromethyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCVWGVXNOYBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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